N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
説明
This compound is a synthetic small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a methyl group at position 6 and a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide moiety. Its design integrates structural motifs associated with DNA repair enzyme inhibition, particularly targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in base excision repair implicated in cancer therapy resistance . The bis(2-methoxyethyl)sulfamoyl group enhances solubility and bioavailability compared to simpler alkyl substituents, while the methyl group on the tetrahydrothienopyridine ring optimizes steric interactions with enzymatic targets .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S3/c1-31-13-12-21-24(18-31)39-28(25(21)27-29-22-6-4-5-7-23(22)38-27)30-26(33)19-8-10-20(11-9-19)40(34,35)32(14-16-36-2)15-17-37-3/h4-11H,12-18H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHFYUJAUDAJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide represents a novel class of compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate the benzo[d]thiazole and thieno[2,3-c]pyridine frameworks. The detailed synthetic route often includes:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the benzo[d]thiazole moiety , which enhances biological activity.
- Modification with sulfamoyl and methoxyethyl groups , which are crucial for solubility and bioavailability.
Antitumor Activity
Research has shown that related compounds exhibit significant antitumor activity by inhibiting apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair mechanisms. For example:
- Inhibition Studies : Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) demonstrated single-digit micromolar activity against purified APE1 and enhanced cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-c]pyridine structure significantly affect biological potency. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased solubility and cellular uptake |
| Variation in the sulfamoyl side chain | Altered interaction with APE1 leading to enhanced inhibition |
Case Studies
- Case Study 1 : A study involving a series of analogs demonstrated that compounds with a higher degree of substitution at the 6-position of the thieno[2,3-c]pyridine showed improved APE1 inhibition and enhanced cytotoxic effects in vitro .
- Case Study 2 : In vivo studies in mouse models indicated that these compounds exhibit favorable pharmacokinetic profiles, with good plasma and brain exposure after intraperitoneal administration .
Pharmacokinetics and ADME Profile
The pharmacokinetic evaluation reveals that this compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile:
- Absorption : High oral bioavailability due to favorable solubility characteristics.
- Distribution : Effective penetration into the central nervous system (CNS), making it a candidate for neuro-oncological applications.
- Metabolism : Metabolized primarily via hepatic pathways; however, specific metabolic pathways remain to be elucidated.
- Excretion : Primarily renal excretion with minimal accumulation in tissues.
類似化合物との比較
Comparison with Structural Analogs
Bioactivity and Mechanism
APE1 Inhibition :
- Compound 3 (Isopropyl analog) : Exhibits single-digit µM IC50 against purified APE1 and enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells .
- Target Compound : While direct IC50 data are unavailable, structural similarities suggest comparable APE1 inhibition. The bis(2-methoxyethyl) group may improve cellular uptake relative to Compound 3’s acetamide, as evidenced by enhanced brain exposure in murine models for related analogs .
Cytotoxicity Enhancement :
- Compound 3 increases methyl methanesulfonate (MMS) cytotoxicity by 2.5-fold in glioblastoma models, attributed to APE1 inhibition impairing DNA repair . The target compound’s methyl group likely preserves this activity while reducing metabolic liabilities associated with isopropyl chains.
Pharmacokinetics and Solubility
Structure-Activity Relationships (SAR)
- Position 6 Substituents : Methyl and ethyl groups balance steric bulk and metabolic stability, whereas isopropyl (Compound 3) enhances target affinity at the cost of synthetic complexity .
- Sulfamoyl Modifications : Bis(2-methoxyethyl) groups optimize solubility without compromising APE1 binding, contrasting with diethylsulfamoyl groups that reduce bioavailability .
- Core Rigidity: The tetrahydrothieno[2,3-c]pyridine scaffold maintains planar geometry critical for APE1 active-site interactions, as confirmed by NMR chemical shift consistency in analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
